molecular formula C15H17N3OS B2458306 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207005-37-5

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2458306
M. Wt: 287.38
InChI Key: KZNQFHNXNUWAQV-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a thioacetamide derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen. The compound has a molecular formula of C15H17N3OS and a molecular weight of 291.38 g/mol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves the reaction of p-tolyl-1,2-diamine with allyl bromide to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form the final product.

Starting Materials
p-tolyl-1,2-diamine, allyl bromide, chloroacetic acid

Reaction
Step 1: React p-tolyl-1,2-diamine with allyl bromide in the presence of a base such as potassium carbonate to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol., Step 2: React 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide.

Mechanism Of Action

The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in the body. For example, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been extensively studied. The compound has been found to exhibit various effects on the body, including anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using this compound is that it may exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. One potential direction is to further investigate the mechanism of action of the compound and identify specific targets in the body. Another direction is to explore the potential applications of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to investigate the toxicity profile of the compound and identify any potential side effects.

Scientific Research Applications

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-8-18-13(12-6-4-11(2)5-7-12)9-17-15(18)20-10-14(16)19/h3-7,9H,1,8,10H2,2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNQFHNXNUWAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

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